molecular formula C20H24ClN3O B2813762 3-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide CAS No. 27219-51-8

3-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide

Cat. No.: B2813762
CAS No.: 27219-51-8
M. Wt: 357.88
InChI Key: WLYZJFARBWGIPA-UHFFFAOYSA-N
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Description

3-Chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure, which features a benzamide core linked to a phenylpiperazine moiety via a propyl chain, is characteristic of compounds designed to interact with central nervous system targets . Piperazine-based scaffolds are recognized for their versatility and high affinity for a range of neuroreceptors . This makes the compound a valuable chemical tool for investigating novel therapeutic pathways, particularly in the fields of neuroscience and oncology. The core research applications of this compound are derived from its potential biological activity. Piperazine-containing molecules are frequently investigated as potential antidepressants and are known to function by modulating monoaminergic neurotransmission . Such compounds often act on key receptors and neurotransmitter systems, including those for serotonin and norepinephrine, which are implicated in the regulation of mood, emotions, and brain function . Consequently, this benzamide derivative is primarily used in in vitro assays to study its effects on these systems and to elucidate its precise mechanism of action. Beyond neuroscience, the structural motif of this compound also holds promise in cancer research. Analogous compounds incorporating substituted piperazine and benzamide groups have demonstrated cytotoxic properties and are explored as potential inhibitors of growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR) . Researchers can utilize this compound to probe its antiproliferative effects and its ability to induce apoptosis or autophagy in various human carcinoma cell lines, including lung (A-549) and colon (HCT-116) cancer models . This reagent is supplied for Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c21-18-7-4-6-17(16-18)20(25)22-10-5-11-23-12-14-24(15-13-23)19-8-2-1-3-9-19/h1-4,6-9,16H,5,10-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYZJFARBWGIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide involves several steps. One common synthetic route includes the reaction of 3-chlorobenzoyl chloride with 3-(4-phenylpiperazin-1-yl)propylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified using column chromatography .

Chemical Reactions Analysis

3-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

3-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role as a lead compound for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can enhance cognitive function and memory .

Comparison with Similar Compounds

Key Observations :

  • Piperazine vs. Piperidine/Pyrrolidine: Replacement of piperazine with pyrrolidine (as in ) reduces basicity and alters receptor selectivity.
  • Substituent Effects: Hydroxyl or phenoxy groups (e.g., 11n ) enhance hydrogen-bonding capacity, improving receptor affinity but reducing metabolic stability compared to chloro substituents.
  • Stereochemistry : Chiral centers in compounds like 11n and 12e result in significant optical rotation ([α]25D > +60°), suggesting enantioselective interactions with biological targets .

Pharmacological and Biochemical Data

Receptor Binding Profiles

  • Dopamine D2/D3 Receptors : The 4-phenylpiperazine moiety in the target compound is associated with moderate D2/D3 affinity. Analogs with 3-methylpiperazine (e.g., 12e ) show enhanced selectivity for D3 due to steric hindrance from the methyl group.
  • Serotonin 5-HT1A : Hydroxyl-substituted analogs (e.g., 11n ) exhibit higher 5-HT1A affinity (Ki < 10 nM) compared to the chloro-substituted parent compound (Ki ~50 nM).

Metabolic Stability

  • Chloro vs. Trifluoromethyl : Trifluoromethyl-substituted analogs (e.g., Parimifasorum ) demonstrate superior metabolic stability in liver microsomes (t1/2 > 120 min) compared to chloro derivatives (t1/2 ~60 min).
  • PEGylation Effects : PEG-modified benzamides (e.g., Otaplimastatum ) show extended plasma half-lives but reduced CNS penetration due to increased hydrophilicity.

Case Study: 11p vs. Target Compound

The dihydrochloride salt 11p shares the 3-chloro benzamide core but incorporates a 2-hydroxy-5-methylphenoxy group and a 3-methylpiperazine. Key differences include:

  • Bioavailability : 11p’s hydroxyl group improves aqueous solubility (LogP = 2.1 vs. 3.5 for the target compound) but increases susceptibility to glucuronidation.
  • In Vivo Efficacy : 11p shows 40% higher dopamine receptor occupancy in rodent models, likely due to enhanced hydrogen bonding with conserved serine residues in the receptor pocket .

Biological Activity

3-Chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide, with the CAS number 27219-51-8, is a chemical compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This compound features a chlorobenzamide structure linked to a piperazine moiety, which is often associated with various biological activities, particularly in the modulation of neurotransmitter systems.

  • Molecular Formula : C20_{20}H24_{24}ClN3_3O
  • Molecular Weight : 357.9 g/mol
  • Structure : The compound consists of a benzamide core with a chlorine atom at the 3-position and a propyl chain attached to a phenylpiperazine group.

The primary biological activity of this compound is linked to its interaction with various neurotransmitter receptors and enzymes. Notably, it has been shown to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft. This mechanism suggests potential applications in enhancing cognitive functions and treating neurodegenerative diseases.

Biological Activity Overview

Activity Type Target Effect
Acetylcholinesterase InhibitionAChEIncreases acetylcholine levels
Neuroprotective EffectsNeuronal cellsEnhances cognitive functions
Antidepressant ActivitySerotonin receptorsModulates mood and anxiety

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against AChE, with IC50_{50} values indicating potent efficacy. For instance, one study reported an IC50_{50} value of approximately 50 nM, suggesting strong potential for cognitive enhancement applications.

Case Studies

  • Cognitive Enhancement : In a controlled study involving animal models, administration of this compound resulted in improved memory retention and learning capabilities compared to control groups. The mechanism was attributed to increased synaptic availability of acetylcholine.
  • Antidepressant-like Effects : Another study evaluated the compound's effects on serotonin receptors, revealing that it could potentially alleviate symptoms of depression through modulation of serotonergic pathways.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds featuring similar structures:

Compound Name Structure Feature Biological Activity
2-Chloro-N-(3-(4-methylpiperazin-1-yl)propyl)benzamideMethyl instead of phenyl on piperazineAltered affinity for AChE
2-Chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)pyrimidine-5-carboxamidePyrimidine instead of benzamideDifferent receptor interaction profile

Q & A

Q. What are the key steps in synthesizing 3-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves coupling a benzamide derivative with a substituted piperazine via amide bond formation. Critical steps include:
  • Coupling agents : Use HBTU or BOP with Et₃N in THF for efficient activation of carboxylic acids .
  • Solvent optimization : THF improves solubility, while DMF may enhance reaction rates in sterically hindered systems .
  • Purification : Silica gel column chromatography (e.g., CH₂Cl₂/MeOH gradients) is standard. Yields range from 26–72%, with lower yields attributed to steric hindrance or competing side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer :
  • 1H/13C NMR : Confirm the presence of the piperazine ring (δ 2.3–3.2 ppm for N–CH₂ protons) and benzamide carbonyl (δ ~167 ppm). Splitting patterns in aromatic regions (δ 6.2–7.8 ppm) verify substitution .
  • Mass spectrometry (ESI) : Look for [M+H]+ peaks (e.g., m/z 520–538) and isotopic patterns consistent with chlorine .
  • Melting point : Used to assess purity (e.g., 145–185°C for hydrochloride salts) .

Q. What in vitro assays are recommended for initial evaluation of this compound's bioactivity?

  • Methodological Answer :
  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC determination) .
  • Enzyme inhibition : Fluorescence-based assays targeting neurological receptors (e.g., dopamine or serotonin receptors) due to structural similarity to piperazine-containing antipsychotics .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

  • Methodological Answer :
  • Assay standardization : Control variables like cell line selection (e.g., HEK-293 vs. SH-SY5Y for neuronal assays) and solvent (DMSO concentration ≤0.1%) .
  • Structural analogs : Compare activity of derivatives (e.g., 3-chloro vs. 4-fluoro substitutions) to identify pharmacophores .
  • Meta-analysis : Use PubChem Bioactivity data to contextualize results against known SAR trends .

Q. What computational methods are suitable for predicting the binding affinity of this compound to neurological receptors?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with receptor structures (e.g., 5-HT₁A or D₂ dopamine receptors from PDB). Focus on piperazine-aryl interactions in binding pockets .
  • QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors/donors from analogs .

Q. How does the stereochemistry of substituents on the piperazine ring influence the compound's pharmacological profile?

  • Methodological Answer :
  • Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test individually .
  • Pharmacokinetics : (S)-enantiomers often show higher metabolic stability due to preferential enzyme interactions (e.g., CYP3A4) .

Q. What strategies can modify the benzamide core to enhance metabolic stability without compromising activity?

  • Methodological Answer :
  • Fluorination : Introduce 3,4-difluoro substituents to reduce CYP450-mediated oxidation .
  • Sulfonyl groups : Replace the propyl linker with a sulfonyl group to improve solubility and resistance to esterases .

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